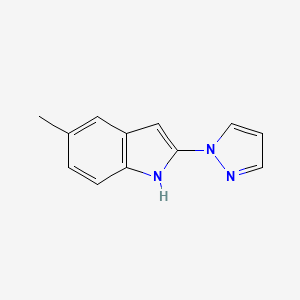

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyrazol-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-3-4-11-10(7-9)8-12(14-11)15-6-2-5-13-15/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVKTBSNTUPMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole synthesis pathways and reaction mechanisms

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Introduction: The Strategic Importance of the Pyrazolyl-Indole Scaffold

The fusion of indole and pyrazole rings into a single molecular entity creates a privileged scaffold of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] The indole nucleus, a key component in numerous natural products and drugs like tryptophan and serotonin, offers a versatile backbone for biological interactions.[4][5] Similarly, the pyrazole moiety is a cornerstone of medicinal chemistry, found in blockbuster drugs such as Celecoxib and Sildenafil, valued for its metabolic stability and ability to engage in hydrogen bonding.[6][7]

The hybrid molecule, this compound, combines these two pharmacophores. The methyl group at the 5-position can enhance lipophilicity and modulate electronic properties, while the C(2)-linked pyrazole acts as a potent hydrogen bond acceptor and metallic chelator. This unique combination makes the scaffold a prime candidate for kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[1][2] This guide provides an in-depth analysis of the primary synthetic pathways to this valuable compound, focusing on the underlying reaction mechanisms and strategic considerations for researchers in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections, which form the basis of the most viable synthetic pathways:

-

C(2)-N(pyrazole) Bond Disconnection: This strategy involves forming the indole core first and subsequently introducing the pyrazole ring. This is arguably the most common approach, relying on robust cross-coupling methodologies. The key intermediate is a 5-methyl-1H-indole functionalized at the C(2) position, such as a 2-haloindole or a 2-aminoindole.

-

Indole Ring Disconnection: This approach involves first coupling the pyrazole moiety to a phenyl ring, followed by the construction of the indole's pyrrole ring. The Fischer indole synthesis is the classic and most powerful transformation for this strategy, requiring a suitably substituted phenylhydrazine precursor.

Below, we will explore these two pathways in detail, providing mechanistic insights and practical protocols.

Pathway I: Indole Core Formation Followed by C-N Cross-Coupling

This pathway is highly modular, allowing for the synthesis of a common indole intermediate that can then be diversified. The synthesis is conceptually divided into two stages: the formation of a 2-functionalized 5-methylindole and the subsequent coupling with pyrazole.

Stage 1: Synthesis of 2-Halo-5-methyl-1H-indole

While various methods exist for indole synthesis, a common route to a 2-haloindole precursor involves the cyclization of an appropriate aniline derivative. For instance, a Larock indole synthesis or a similar palladium-catalyzed process can be employed.

Stage 2: Installation of the Pyrazole Moiety via C-N Cross-Coupling

With the 2-halo-5-methyl-1H-indole intermediate in hand, the crucial C(sp²)-N(pyrazole) bond can be formed using modern transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[8] Its development has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[8] For the coupling of N-heterocycles like pyrazole, the choice of ligand is critical to achieving high yields.[9][10]

Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) cycle.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-halo-5-methyl-1H-indole, forming a Pd(II) complex.

-

Ligand Substitution/Amine Coordination: The pyrazole (acting as the amine component) coordinates to the Pd(II) center, typically after dissociation of a ligand or the halide. A strong, non-coordinating base deprotonates the coordinated pyrazole's N-H.

-

Reductive Elimination: This is the product-forming step. The C(2) of the indole and the N(1) of the pyrazole couple, and the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

B. Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed alternative to the Buchwald-Hartwig reaction.[11][12] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic copper with specific ligands (like L-proline or phenanthroline), allowing the reaction to proceed under milder conditions.[12][13][14]

Reaction Mechanism: The mechanism of the ligand-accelerated Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) cycle.

-

Ligand Exchange/Coordination: The pyrazole and the 2-halo-5-methyl-1H-indole coordinate to the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide oxidatively adds to the copper center to form a Cu(III) intermediate.

-

Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) species, yielding the product and regenerating the Cu(I) catalyst.

Caption: Catalytic cycle of the Ullmann condensation.

Experimental Protocol: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Indole Substrate | 2-Bromo-5-methyl-1H-indole | Bromo-indoles offer a good balance of reactivity and stability. |

| Pyrazole | 1.2 equivalents | A slight excess ensures complete consumption of the limiting indole substrate. |

| Catalyst | Pd₂(dba)₃ (2 mol%) | A common and effective palladium(0) precursor. |

| Ligand | Xantphos (4 mol%) | A bulky, electron-rich biarylphosphine ligand that facilitates reductive elimination. |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | Carbonate bases are strong enough to deprotonate pyrazole without side reactions. |

| Solvent | Dioxane or Toluene | High-boiling, non-protic solvents suitable for cross-coupling reactions. |

| Temperature | 100-110 °C | Provides the necessary thermal energy to drive the catalytic cycle. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-methyl-1H-indole (1.0 mmol), pyrazole (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

-

Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., Xantphos, 0.04 mmol).

-

Add anhydrous dioxane (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway II: Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful method for constructing the indole ring from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[15][16][17] To synthesize the target molecule via this route, the most direct approach involves reacting 4-methylphenylhydrazine with a ketone that already contains the pyrazole moiety.

Key Precursors:

-

4-Methylphenylhydrazine: A commercially available starting material.

-

1-(1H-Pyrazol-1-yl)acetone: A key ketone intermediate that is not commercially available and must be synthesized, typically via nucleophilic substitution of chloroacetone with pyrazole.

Reaction Mechanism: The mechanism is a cascade of acid-catalyzed rearrangements.[5][15][16][17]

-

Hydrazone Formation: 4-Methylphenylhydrazine reacts with 1-(1H-pyrazol-1-yl)acetone to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form (an ene-hydrazine). This step is crucial for the subsequent sigmatropic rearrangement.

-

[18][18]-Sigmatropic Rearrangement: The ene-hydrazine undergoes an acid-catalyzed[18][18]-sigmatropic rearrangement (similar to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring.

-

Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to rearomatize the six-membered ring. The nucleophilic amine then attacks the imine carbon to form the five-membered ring.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions generates the aromatic indole ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 10. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]

- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jk-sci.com [jk-sci.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Biological Activities and Potential Molecular Targets of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecular scaffold 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole represents a strategic hybridization of two pharmacologically privileged heterocycles: indole and pyrazole. The indole nucleus is a cornerstone of numerous bioactive compounds, while the pyrazole ring offers metabolic stability and versatile molecular interactions.[1][2] Although direct experimental data for this specific molecule is not extensively published, a robust analysis of structurally similar indole-pyrazole conjugates allows for a well-grounded prediction of its biological potential. This guide synthesizes data from analogous compounds to forecast the primary therapeutic activities and molecular targets of this compound. The predominant predicted activity is in oncology, with high potential for action as an anticancer agent. The most probable mechanisms of action include the inhibition of tubulin polymerization and the modulation of key oncogenic kinases. This document outlines these potential activities, proposes underlying mechanisms, and provides detailed experimental workflows for validation.

The Rationale of Molecular Hybridization: The Indole-Pyrazole Scaffold

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful tool in modern drug discovery aimed at creating single molecules with enhanced affinity, improved efficacy, or multi-target capabilities.[1][3] The this compound structure is a quintessential example of this approach.

-

The Indole Moiety: The indole ring is a prominent feature in numerous pharmaceuticals and natural products.[4] Its structural similarity to the amino acid tryptophan allows it to interact with a wide array of biological targets. The 5-methyl substitution can enhance lipophilicity and modulate binding interactions.

-

The Pyrazole Moiety: Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] The pyrazole ring is a bioisostere for other cyclic structures and can participate in hydrogen bonding and pi-stacking interactions, making it a valuable component for anchoring a molecule within a protein's active site.[6]

The conjugation of these two scaffolds has yielded derivatives with significant therapeutic potential, particularly in the realm of oncology.[1]

Predicted Primary Biological Activity: Anticancer Potential

Based on extensive evidence from analogous indole-pyrazole hybrids, the most significant predicted biological activity for this compound is as an anticancer agent. The potential mechanisms are multifaceted, with the strongest evidence pointing towards tubulin and kinase inhibition.

Primary Target: Tubulin Polymerization Inhibition

A significant number of indole-pyrazole hybrids have been identified as potent inhibitors of tubulin polymerization.[6] These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Structurally related compounds have been shown to bind to the colchicine site on β-tubulin.[6] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting unstable microtubule network cannot form a proper mitotic spindle, which triggers a cell cycle checkpoint, arresting cells in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[6]

Supporting Data from Analogous Compounds: Several structurally diverse indole-3-pyrazole-5-carboxamide analogues have demonstrated potent antiproliferative activity against various cancer cell lines.

| Compound ID (Reference) | Cancer Cell Line | IC₅₀ (μM) | Tubulin IC₅₀ (μM) |

| Compound 18 [6] | Huh7 (Hepatocellular) | 0.6 | 19 |

| Compound 18 [6] | MCF-7 (Breast) | 2.9 | 19 |

| Compound 18 [6] | HCT116 (Colon) | 2.5 | 19 |

| Compound 7a [3] | HepG2 (Hepatocellular) | 6.1 ± 1.9 | Not Reported |

| Compound 7b [3] | HepG2 (Hepatocellular) | 7.9 ± 1.9 | Not Reported |

The potent, low-micromolar activity of these analogs strongly suggests that this compound is a candidate for investigation as a tubulin-targeting agent.

Predicted Signaling Pathway: Tubulin Inhibition

Caption: Predicted mechanism of anticancer action via tubulin polymerization inhibition.

Secondary Target: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indole-pyrazole scaffold has been successfully employed to develop inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[3][4]

Mechanism of Action: These inhibitors typically function as ATP-competitive ligands, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This action blocks aberrant signaling pathways that drive cell proliferation, survival, and metastasis. Molecular docking studies of related compounds have shown that the indole and pyrazole moieties can form critical hydrogen bonds and hydrophobic interactions within the kinase active site.[3][7]

Supporting Evidence:

-

A series of pyrazolyl-s-triazine compounds incorporating an indole motif were designed as dual inhibitors of EGFR and CDK-2, with one analog showing an IC₅₀ of 34.1 nM against EGFR.[4]

-

Newly synthesized pyrazolinyl-indole derivatives have demonstrated significant cytotoxic activity across a panel of 56 NCI cell lines, with molecular docking studies suggesting EGFR tyrosine kinase as a primary target.[8]

-

Certain indole-pyrazole hybrids have been shown to modulate the levels of cell cycle and apoptosis-related proteins, including CDK-2, caspase-3, Bcl-2, and Bax, further supporting kinase-mediated activity.[1][3]

Predicted Signaling Pathway: Kinase Inhibition

Caption: Predicted mechanism of anticancer action via protein kinase inhibition.

Speculative Target: Androgen Receptor (AR) Antagonism

While less directly supported, there is a potential for activity against the androgen receptor, a key driver of prostate cancer.[9] This hypothesis is based on studies of 5-methyl-1H-pyrazole derivatives (lacking the indole moiety) which were identified as potent AR antagonists.[9] The indole ring at the 2-position would significantly alter the structure, but the core 5-methyl-pyrazole element suggests that exploring AR antagonism, particularly in prostate cancer cell lines like LNCaP, would be a worthwhile secondary investigation.

Other Potential Therapeutic Areas

The broader classes of indole and pyrazole derivatives are associated with a wide range of biological activities, suggesting that this compound may possess activities beyond oncology.

-

Anti-inflammatory Activity: Many pyrazole-containing compounds, including the blockbuster drug Celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes or inflammatory cytokines like TNF-α and IL-6.[10][11]

-

Antimicrobial and Antioxidant Activity: Various indole-pyrazole hybrids have been reported to exhibit antimicrobial and antioxidant properties, indicating potential applications in infectious diseases and conditions related to oxidative stress.[1][5]

Proposed Experimental Workflows for Target Validation

To empirically determine the biological activity and validate the predicted targets of this compound, a systematic, multi-stage experimental approach is required.

Workflow for Initial Screening and Target Validation

Caption: A phased experimental workflow for validating the compound's anticancer potential.

Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is a robust method for initial cytotoxicity screening against adherent cancer cell lines.[6]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Methodology:

-

Cell Plating: Seed cells in 96-well microtiter plates at the appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Add serial dilutions of this compound (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

Cell Fixation: Gently discard the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value using non-linear regression analysis.

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the compound's effect on tubulin assembly.[6]

Objective: To determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀).

Methodology:

-

Kit and Reagents: Utilize a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The kit typically includes purified tubulin, a fluorescent reporter, and assembly buffer.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin (>99% pure), General Tubulin Buffer, GTP, and the fluorescent reporter.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a negative control (vehicle) and a positive control (e.g., Nocodazole or Colchicine).

-

Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Monitor Fluorescence: Measure the fluorescence intensity every minute for 60 minutes using a fluorescence plate reader (e.g., Ex: 360 nm, Em: 450 nm). The increase in fluorescence corresponds to the incorporation of the reporter into growing microtubules.

-

Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold holds significant, predictable potential as a novel anticancer agent. The convergence of evidence from numerous structurally related indole-pyrazole hybrids strongly indicates that its primary mechanism of action will likely involve the disruption of microtubule dynamics via tubulin polymerization inhibition, with a secondary potential for oncogenic kinase modulation. Its structural features make it a prime candidate for further investigation.

The immediate path forward requires the chemical synthesis of the compound, followed by the systematic execution of the proposed experimental workflows. Initial cytotoxicity screening against a diverse panel of cancer cell lines will confirm its antiproliferative activity. Subsequent mechanism-of-action studies, including direct tubulin polymerization and kinase inhibition assays, will serve to validate the predicted molecular targets. Positive results from these studies would establish this compound as a valuable lead compound for further preclinical development and structure-activity relationship (SAR) optimization.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kucuk, M., et al. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. National Institutes of Health. Available from: [Link]

-

Hassan, A. S., Moustafa, G., Awad, H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available from: [Link]

-

Wikipedia. (2021). List of AM cannabinoids. Wikipedia. Available from: [Link]

-

Al-Mokyna, F. H., Al-Rashidi, H. M., Al-Warhi, T., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

-

Bénédetti, Y., Dilly, S., Boufroura, H., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. National Institutes of Health. Available from: [Link]

-

Prasanna, C. S., T. R. R., & Kumar, C. S. A. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. Available from: [Link]

-

Zhang, Y., Song, J., Wang, Z., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

-

Zhang, X., Zhang, Y., Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Available from: [Link]

-

Liu, C., Ouni, I., D'Aronco, S., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. PubMed. Available from: [Link]

-

Sharma, A., Kumar, V., & Singh, P. (2016). Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]

-

ResearchGate. (2024). Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. ResearchGate. Available from: [Link]

-

Hassan, A. S., Moustafa, G., Awad, H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available from: [Link]

-

Kumar, A., & Siddiqui, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methyl-. NIST WebBook. Available from: [Link]

-

Al-Haiza, M. A., Alowaidi, M. A., Gomaa, A. M., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available from: [Link]

-

Dwivedi, H., Shaharyar, M., Afzal, O., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PubMed. Available from: [Link]

-

Semantic Scholar. (n.d.). A Facile One‐Pot Synthesis of New Fused Indole Pyrazole Derivatives and Their Anticancer and Antidiabetic Activities. Semantic Scholar. Available from: [Link]

-

Koga, H., & Ohta, A. (2000). Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole: A Technical Guide to Physicochemical Characterization and Solubility Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The hybridization of indole and pyrazole scaffolds has emerged as a significant strategy in medicinal chemistry, yielding compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole belongs to this promising class of heterocyclic molecules. A thorough understanding of its physical and solubility characteristics is a critical prerequisite for its advancement in any drug discovery and development pipeline. These fundamental properties directly influence formulation strategies, bioavailability, and the reliability of in-vitro assay results.[4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide establishes a robust framework for its characterization. It combines known data for the molecular structure with predicted properties based on analogous compounds and outlines authoritative, field-proven methodologies for their empirical determination.

Part 1: Core Physicochemical Profile

The initial step in characterizing any novel compound is to establish its fundamental physicochemical identity. This data serves as the foundation for all subsequent experimental design.

Molecular Structure and Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₁N₃

-

Molecular Weight: 197.24 g/mol

The structure consists of a 5-methyl substituted indole ring system linked at the 2-position to a pyrazole ring via a nitrogen atom. This combination of an electron-rich indole and a complementary pyrazole moiety defines its chemical personality and potential for biological interactions.

Predicted and Analogous Physical Characteristics

The following table summarizes the known and predicted physical properties. Melting points of structurally similar indole-pyrazole hybrids are provided as a reference to establish an expected range.[1]

| Property | Value / Expected Characteristic | Rationale & Significance |

| Appearance | Expected to be a crystalline solid (white to off-white/yellow powder). | The planar, rigid heterocyclic structure favors formation of a stable crystal lattice. Visual inspection is the first step in sample assessment. |

| Melting Point (°C) | Not explicitly reported. Expected range: 190-250 °C. | This prediction is based on reported melting points for similar N-aryl-indole-pyrazole carboxamides, such as 197.5–198.5 °C and 249.8–250.3 °C.[1] A sharp melting point range (0.5-1.0°C) is a primary indicator of high purity. |

| Boiling Point (°C) | Not applicable; likely to decompose at high temperatures. | As a stable crystalline solid with strong intermolecular forces, it is expected to decompose before boiling under atmospheric pressure. |

| UV-Vis (λmax) | Not explicitly reported. | The conjugated system of the indole and pyrazole rings is expected to show characteristic UV absorbance, useful for quantification in solution. |

Part 2: Experimental Protocol for Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a critical quality attribute. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[5] Therefore, an accurate determination is a self-validating test for purity. The protocol below ensures accuracy through controlled heating rates, which allow the system to remain in thermal equilibrium.[6]

Step-by-Step Protocol

-

Sample Preparation:

-

Place a small amount of the dry this compound powder on a clean, dry watch glass.

-

If the crystals are not fine, gently crush them to a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. The packed sample height should be approximately 2-3 mm.[7]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Ensure the heating block is clean and has cooled to at least 20°C below the expected melting point.[6]

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the apparatus for a rapid heating ramp (e.g., 10-15°C per minute) to determine an approximate melting range. This initial, rough measurement saves time.

-

-

Measurement:

-

Rapid Determination (First Pass): Observe the sample through the magnifying lens. Note the approximate temperature at which the sample melts. Let the apparatus cool.

-

Accurate Determination (Second Pass): Using a fresh capillary tube, place the sample in the cooled apparatus.

-

Rapidly heat to about 20°C below the approximate melting point found in the first pass.[6]

-

Decrease the heating rate to 1-2°C per minute.[5] A slow heating rate is critical for an accurate reading.[7]

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation:

-

Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility. Consistent values confirm the accuracy of the measurement.

-

Workflow Diagram

Caption: Workflow for Accurate Melting Point Determination.

Part 3: Solubility Profiling for Drug Discovery

Expertise & Experience: Solubility is a master variable in drug discovery, profoundly impacting everything from in-vitro assay concentration to in-vivo absorption.[4] A compound is of little value if it cannot be dissolved in a relevant biological or formulation medium. We distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measures the concentration of a compound in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer and precipitates. It is a high-throughput method that reflects the conditions of many biological assays but can lead to supersaturated solutions, potentially overestimating the true solubility.[4][8]

-

Thermodynamic (Equilibrium) Solubility: The "gold standard" measurement. It defines the true saturation concentration of the most stable crystalline form of the compound in a solvent after equilibrium has been reached, typically after prolonged incubation (24-48 hours).[4][9] This is critical for pre-formulation and understanding oral absorption.

Predicted Solubility Profile

Based on its structure (a largely non-polar indole ring system with hydrogen bonding capabilities from the N-H groups), the following profile can be anticipated.

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffers (e.g., PBS pH 7.4) | Low | The hydrophobic nature of the fused ring system is expected to limit solubility in water. A goal for drug discovery compounds is >60 µg/mL.[4] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can disrupt the intermolecular forces in the solid state and are commonly used for preparing stock solutions. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The ability to act as hydrogen bond donors and acceptors should facilitate dissolution. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The polarity introduced by the nitrogen atoms is likely to limit solubility in highly non-polar media. |

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is the most reliable for determining equilibrium solubility.[9]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer (e.g., pH 1.2 SGF, pH 6.8 FaSSIF, PBS). The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Incubation: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a fine (e.g., 0.22 µm) filter to remove all undissolved particles.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically HPLC-UV. Create a standard curve with known concentrations to ensure accurate quantification.

-

Solid-State Analysis (Trustworthiness): As a self-validating step, analyze the remaining solid using a technique like XRPD or DSC to confirm that the compound has not changed its crystalline form (polymorph) during the experiment.

Protocol for Kinetic Solubility (UV Absorption Method)

This high-throughput assay is ideal for early discovery screening.[8]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Dilution: In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a much larger volume (e.g., 100-200 µL) of the desired aqueous buffer. This initiates precipitation.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Filtration: Transfer the contents to a 96-well filter plate and centrifuge to separate the precipitated solid from the saturated solution.

-

Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax and calculate the concentration using a pre-established calibration curve.[8]

Comparative Workflow Diagram

Caption: Comparison of Kinetic vs. Thermodynamic Solubility Workflows.

Conclusion

The physicochemical and solubility profiles of this compound are foundational parameters that dictate its potential as a drug candidate. While direct experimental values require empirical determination, this guide provides the authoritative protocols and theoretical framework necessary for any research scientist to perform this characterization. By accurately measuring the melting point and understanding both the kinetic and thermodynamic solubility, drug development professionals can make informed decisions regarding compound purity, formulation design, and the interpretation of biological data, ultimately accelerating the path from discovery to application.

References

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. YouTube.

- University of Calgary. (n.d.).

- Dong, V. M., & Riedel, J. (2017).

- LibreTexts Chemistry. (2022). 6.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- United States Biological. (n.d.). 161946 5-Methyl-2-(1H-pyrazol-1-yl)-d3-1H-indole.

- EvitaChem. (n.d.). Buy 5-Methyl-2-(4-pyridinyl)-1H-indole. EvitaChem.

- WorldOfChemicals. (n.d.).

- Toronto Research Chemicals. (n.d.). 5-Methyl-2-(1H-pyrazol-1-yl)-d3-1H-indole. Toronto Research Chemicals.

- Ceylan, S., et al. (2020). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies.

- ResearchGate. (2022). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.

- ACS Publications. (n.d.). Inorganic Chemistry Journal.

- Al-Warhi, T., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica.

- ResearchGate. (2025). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.

Sources

- 1. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jove.com [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole: A Guide to Crystal Structure and Conformational Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of indole and pyrazole rings has created a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The compound 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole represents a core scaffold within this class. Understanding its three-dimensional structure and conformational dynamics is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive technical framework for the synthesis, crystallization, and detailed structural analysis of this compound. It integrates established experimental protocols with advanced computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, to offer a holistic view of the molecule's structural landscape. While a definitive published crystal structure for this specific molecule is not yet available, this document synthesizes methodologies from closely related analogs to provide a robust, predictive, and actionable guide for researchers in the field.

Introduction: The Significance of the Indole-Pyrazole Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. When hybridized with a pyrazole moiety—another heterocycle known for a wide array of biological activities—the resulting scaffold often exhibits potent and targeted therapeutic properties.[1][4] Derivatives of this family have shown promise as tubulin polymerization inhibitors, anticancer agents, and anticonvulsants, making them a focal point of modern drug discovery.[3][5][6]

The precise spatial arrangement of the indole and pyrazole rings, the orientation of substituents, and the landscape of intermolecular interactions are critical determinants of a compound's binding affinity to biological targets. Therefore, a thorough analysis of the crystal structure and conformational flexibility is not merely an academic exercise but a crucial step in optimizing lead compounds. This guide outlines the essential workflows to achieve this understanding for this compound.

Synthesis, Characterization, and Crystallization

The successful structural analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The following protocols are based on established methods for analogous indole-pyrazole compounds.[2][7][8]

Recommended Synthetic Protocol

A common and effective route to synthesize 2-(pyrazol-1-yl)-indole derivatives involves the reaction of a substituted indole with a pyrazole precursor.

Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to single-crystal growth.

Step-by-Step Synthesis:

-

Preparation: To a solution of 5-methyl-1H-indole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) and Copper(I) iodide (CuI, 0.2 eq).

-

Reaction: Add 1H-pyrazole (1.2 eq) to the mixture.

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 110-120 °C for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Confirmation

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed. Based on related structures, the following spectral data are anticipated[1]:

-

¹H NMR: Expect characteristic signals for the indole NH proton around 11 ppm (broad singlet), aromatic protons of both rings in the 6.5-8.0 ppm range, and a singlet for the methyl group protons around 2.4 ppm.

-

¹³C NMR: Signals for the carbon atoms of the indole and pyrazole rings are expected in the aromatic region (approx. 85-155 ppm), with the methyl carbon appearing around 21 ppm.

-

Mass Spectrometry (ESI-MS): A prominent peak corresponding to [M+H]⁺ for the molecular formula C₁₂H₁₁N₃ (Calculated Mass: 197.10).

Single Crystal Growth

Growing high-quality single crystals is often the most challenging step. The method of slow evaporation is typically most effective.

-

Dissolution: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a binary mixture like dichloromethane/hexane) in a clean vial.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

X-ray Crystallography and Structural Interpretation

Single-crystal X-ray diffraction (SCXRD) provides definitive, high-resolution information about the molecule's structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Data Collection and Structure Refinement

A suitable crystal is mounted on a diffractometer and cooled (typically to ~100 K) to minimize thermal vibrations. Data are collected, integrated, and scaled, and the structure is solved and refined using standard crystallographic software (e.g., SHELX[9]).

Predicted Crystallographic Data and Molecular Geometry

While experimental data for the title compound is pending, we can predict key parameters based on published structures of similar indole-pyrazole hybrids.

Table 1: Predicted Crystallographic and Key Structural Parameters.

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the crystal. |

| a (Å) | 5 - 10 | Unit cell dimension. |

| b (Å) | 10 - 20 | Unit cell dimension. |

| c (Å) | 10 - 15 | Unit cell dimension. |

| β (°) (if monoclinic) | 90 - 110 | Unit cell angle. |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| Indole-Pyrazole Dihedral Angle | 10° - 40° | Crucial Conformational Parameter. Defines the twist between the two rings. This angle is a key determinant of the molecule's overall shape and its ability to fit into a receptor binding pocket. |

| N-H···N Hydrogen Bond | Possible | A potential intermolecular interaction where the indole N-H acts as a donor and a pyrazole nitrogen acts as an acceptor, forming dimers or chains. |

Conformational and Intermolecular Interaction Analysis

The static picture from the crystal structure is complemented by computational analysis, which explores the molecule's dynamic behavior and the nature of its non-covalent interactions.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are essential for understanding conformational preferences.[10][11]

Workflow for Computational Analysis

Caption: Integrated workflow for DFT and Hirshfeld analysis.

Step-by-Step DFT Protocol:

-

Model Building: Use the coordinates from the SCXRD experiment as the starting geometry.

-

Optimization: Perform a full geometry optimization in the gas phase using a functional like B3LYP with a basis set such as 6-311G(d,p). This yields the lowest energy conformation.

-

Conformational Search: To explore flexibility, perform a Potential Energy Surface (PES) scan by systematically rotating the C2-N(pyrazole) bond (the bond connecting the indole and pyrazole rings) in increments (e.g., 10°) and calculating the energy at each step. This reveals the energy barriers between different conformations. The results will likely show that planar or near-planar conformations are energetically favored, with significant energy penalties for orthogonal arrangements due to steric hindrance.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[12][13][14][15][16] It maps close contacts onto a 3D surface around the molecule.

-

Generation: The Hirshfeld surface is generated from the crystallographic information file (CIF).

-

d_norm Surface: A color-coded surface where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. This provides an immediate visual summary of important interactions like hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize the distribution of interaction types. By analyzing the percentage contribution of different contacts (e.g., H···H, C···H, N···H), one can quantitatively assess the forces governing the crystal packing. For this molecule, H···H contacts are expected to dominate, reflecting the importance of van der Waals forces, with significant contributions from C···H and N···H contacts highlighting potential C-H···π and hydrogen bonding interactions.[16]

Conclusion and Future Outlook

This guide provides a robust, multi-faceted approach to the complete structural elucidation of this compound. By combining proven synthetic and crystallization techniques with high-resolution experimental (SCXRD) and predictive computational (DFT, Hirshfeld) methods, researchers can obtain a deep understanding of the molecule's structural and conformational properties. This knowledge is indispensable for interpreting biological activity data, refining SAR, and guiding the design of next-generation indole-pyrazole therapeutics with enhanced potency and selectivity. The methodologies outlined here serve as a comprehensive blueprint for the investigation of this and other promising heterocyclic drug candidates.

References

-

Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (n.d.). PubMed Central. [Link]

-

Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 614–621. [Link]

-

Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 62, 128649. [Link]

-

Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. (2022). ResearchGate. [Link]

-

Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. IUCrData, 9(6). [Link]

-

Synthesis, biological evaluation, and in silico studies of indole-tethered pyrazoline derivatives as anticancer agents targeting topoisomerase IIα. (2022). ResearchGate. [Link]

-

Crystal structure of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, C19H17N5O2. (2019). ResearchGate. [Link]

-

Computational design, synthesis, structural analysis and biological evaluation some novel N-methylated indole incorporating pyrazole moieties. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Abdel-Sattar, A. A. M., et al. (2024). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Journal of Chemical Health Risks, 14(1), 101–114. [Link]

-

El-Gamal, M. I., et al. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules, 28(8), 3514. [Link]

-

Parkin, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 60–65. [Link]

-

Zarenezhad, E., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4236. [Link]

-

Ben-Yahia, R., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega. [Link]

-

1H-Indole, 5-methyl-. (n.d.). NIST WebBook. [Link]

-

Basavarajaiah, S. M., et al. (2023). Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. Molecular Diversity, 27(2), 679–693. [Link]

-

Dube, P. N., et al. (2021). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Future Journal of Pharmaceutical Sciences, 7(1), 184. [Link]

-

Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2023). ResearchGate. [Link]

-

Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach. (2021). ResearchGate. [Link]

-

Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1 H -indole derivatives. ScienceOpen. [Link]

-

El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1275–1277. [Link]

-

Wang, Z., et al. (2023). Catalytic asymmetric synthesis of 3,4′-indole–pyrazole derivatives featuring axially chiral bis-pentatomic heteroaryls. Organic Chemistry Frontiers, 10(10), 2533–2539. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

Li, Y., et al. (2016). Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors. ChemMedChem, 11(13), 1446–1458. [Link]

Sources

- 1. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Strategic Synthesis of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole Derivatives: A Guide for Medicinal Chemists

An In-Depth Technical Guide

Introduction: The Strategic Convergence of Indole and Pyrazole Scaffolds

In the landscape of medicinal chemistry, the indole and pyrazole nuclei are celebrated as "privileged scaffolds." The indole ring, a key structural motif in neurotransmitters like serotonin and various natural products, offers a unique framework for interacting with a multitude of biological targets.[1][2] Similarly, the pyrazole ring is a cornerstone of numerous pharmaceuticals, prized for its metabolic stability, hydrogen bonding capabilities, and versatile synthetic handles.[3][4][5][6]

The conjugation of these two heterocyclic systems into a single molecular entity, such as the 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole core, is a deliberate strategy in drug design. This molecular hybridization aims to create novel chemical matter with potentially synergistic or multi-target pharmacological profiles, addressing complex diseases like cancer, inflammation, and microbial infections.[7][8][9] Compounds bearing this hybrid scaffold have demonstrated significant potential, acting as inhibitors of crucial cellular targets like tubulin and various kinases.[9][10]

This guide provides an in-depth exploration of the primary synthetic routes to this valuable scaffold and its analogues. We will dissect the mechanistic underpinnings of key reactions, offer field-proven experimental protocols, and present a logical framework for the rational design and synthesis of these promising therapeutic agents.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the 2-pyrazolyl-indole framework can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability. We will focus on the most robust and widely adopted methodologies.

Strategy 1: Fischer Indolization followed by C-N Cross-Coupling

This is arguably the most convergent and flexible approach. It involves the initial construction of the 5-methyl-1H-indole core, followed by the installation of the pyrazole moiety at the C-2 position. This strategy allows for late-stage diversification, enabling the synthesis of a broad library of analogues.

Caption: High-level workflow for the convergent synthesis strategy.

1.1 The Fischer Indole Synthesis: Crafting the Indole Nucleus

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a powerful method for creating the indole ring system.[11][12][13] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[14]

Mechanism: The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer ('ene-hydrazine').

-

[15][15]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated enamine undergoes a concerted[15][15]-sigmatropic rearrangement (a key step analogous to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond.

-

Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed terminal amine then attacks the other imine carbon in an intramolecular cyclization to form an aminal.

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[12][13]

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

1.2.2 Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed alternative for C-N bond formation. [16]While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, modern advancements using ligands like L-proline or diamines have made it a viable and often more cost-effective option. [15][17]

-

Causality Behind Component Selection:

-

Copper Catalyst: CuI is the most common catalyst. Its role is to coordinate with both the aryl halide and the nucleophile, facilitating the coupling.

-

Ligand: The addition of a ligand, such as L-proline or 1,10-phenanthroline, is often crucial. The ligand accelerates the reaction by stabilizing the copper center and increasing the solubility of the catalytic species. [18] * Base: A strong base like K₂CO₃ or Cs₂CO₃ is necessary.

-

Solvent: High-boiling polar solvents like DMF or DMSO are typically required to reach the necessary reaction temperatures.

-

Experimental Protocols: A Self-Validating Approach

The following protocols are presented as self-validating systems. Adherence to these procedures, followed by rigorous characterization (¹H NMR, ¹³C NMR, HRMS), ensures the reliable synthesis of the target compounds.

Protocol 1: Synthesis of 2-Bromo-5-methyl-1H-indole

-

Reaction: 5-methyl-1H-indole + NBS → 2-Bromo-5-methyl-1H-indole

-

Reagents:

-

5-methyl-1H-indole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (solvent)

-

-

Procedure:

-

Dissolve 5-methyl-1H-indole in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-methyl-1H-indole.

-

-

Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Buchwald-Hartwig Coupling of 2-Bromo-5-methyl-1H-indole with Pyrazole

-

Reaction: 2-Bromo-5-methyl-1H-indole + 1H-pyrazole → this compound

-

Reagents:

-

2-Bromo-5-methyl-1H-indole (1.0 eq)

-

1H-pyrazole (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Cs₂CO₃ (2.0 eq)

-

Anhydrous 1,4-Dioxane (solvent)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 2-Bromo-5-methyl-1H-indole, 1H-pyrazole, and Cs₂CO₃.

-

In a separate vial, pre-mix Pd₂(dba)₃ and Xantphos in a small amount of dioxane.

-

Evacuate and backfill the Schlenk flask with an inert atmosphere (N₂ or Ar) three times.

-

Add the catalyst-ligand mixture to the Schlenk flask, followed by the remaining anhydrous dioxane via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

-

-

Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Representative Analogues and Activities

The synthetic strategies outlined above have been successfully employed to generate a variety of analogues with promising biological activities. The following table summarizes representative examples found in the literature, highlighting the versatility of the scaffold.

| Compound ID | R¹ (Indole) | R² (Pyrazole) | Synthetic Method | Yield (%) | Biological Target/Activity | Reference |

| I | 5-Me | H | Buchwald-Hartwig | 75-85% | General Cytotoxicity | [19] |

| II | 5-Me | 3-CF₃ | Ullmann | 60-70% | Anti-inflammatory | [5] |

| III | H | 3,5-di-Me | Buchwald-Hartwig | ~80% | Anticancer (Tubulin inhibitor) | [10] |

| IV | 5-Cl | H | Buchwald-Hartwig | ~78% | CDK2 Inhibition | [9] |

| V | 5-Me | 4-Br | Ullmann | ~65% | Synthetic Intermediate | [8] |

Note: Yields and activities are representative and can vary based on specific reaction conditions and assay types.

Conclusion and Future Outlook

The this compound scaffold is a rich platform for the development of novel therapeutic agents. The synthetic routes, particularly the convergent strategy involving Fischer indolization followed by palladium-catalyzed C-N coupling, offer a robust and flexible pathway for generating diverse chemical libraries. The causality-driven selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and purity.

Future research in this area will likely focus on developing more sustainable and efficient catalytic systems, exploring novel substitution patterns to fine-tune pharmacological activity and ADME properties, and elucidating the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. [4]The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. (2023).

- Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.).

- L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Source unavailable.

- Buchwald-Hartwig Coupling. (n.d.). Organic Chemistry Portal.

- Synthesis of 3-pyrazolyl indole derivatives. (n.d.).

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of Some New Fused Pyrazole Derivatives Bearing Indole Moiety as Antioxidant Agents. (2016).

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022).

- Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. (2023).

- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022).

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.

- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (2002).

- Asymmetric Buchwald-Hartwig amination for N-N indole-indole atropisomers synthesis. (n.d.).

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2007). PubMed Central.

- Indole synthesis via an Ullmann coupling/reductive cyclization sequence. (n.d.).

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2012).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.).

- Recent Advances in the Synthesis of Pyrazole Deriv

- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017).

- Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. (2021).

- Fischer Indole Synthesis. (2014).

- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2014).

- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2012).

- Buchwald–Hartwig amin

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 10. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jocpr.com [jocpr.com]

A Technical Guide to the Computational and Molecular Modeling of 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole: A Framework for Drug Discovery

This technical guide provides a comprehensive overview of the computational and molecular modeling studies on 5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. Indole and pyrazole scaffolds are prevalent in numerous biologically active molecules, and their combination in a single framework presents a promising avenue for the development of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application of computational techniques to elucidate the structural, electronic, and reactive properties of this target molecule, thereby guiding rational drug design.

Introduction: The Rationale for Computational Investigation

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyrazole ring is a well-established pharmacophore known for its diverse therapeutic applications.[3][4] The hybridization of these two moieties in this compound is anticipated to yield a molecule with unique pharmacological potential.

Computational chemistry and molecular modeling offer powerful tools to investigate the properties of such novel compounds at the molecular level, providing insights that are often difficult or expensive to obtain through experimental methods alone.[5] By employing techniques such as Density Functional Theory (DFT) and molecular docking, we can predict molecular geometry, electronic structure, reactivity, and potential interactions with biological targets, thus accelerating the drug discovery process.[6][7]

Part 1: Unveiling Molecular Architecture and Electronic Landscape through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.[8][9] For this compound, DFT calculations are instrumental in determining its fundamental chemical properties.

Geometry Optimization: The Foundation of Molecular Modeling

The initial and most critical step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. The choice of the functional and basis set is crucial for the accuracy of the calculations. A commonly employed and well-validated combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set.[10]

Experimental Protocol: Geometry Optimization Workflow

-

Input Structure Generation: A 2D sketch of this compound is created using molecular editing software (e.g., GaussView, Avogadro).

-

Initial 3D Conformation: The 2D structure is converted to a preliminary 3D conformation.

-

Computational Setup:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Task: Optimization.

-

-

Execution: The calculation is run, iteratively adjusting the atomic coordinates to minimize the total energy of the molecule.

-

Verification: The optimized geometry is confirmed to be a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Caption: Workflow for Geometry Optimization.

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity